molecular formula C30H46O5 B198537 Quinovic acid CAS No. 465-74-7

Quinovic acid

Cat. No. B198537
CAS RN: 465-74-7
M. Wt: 486.7 g/mol
InChI Key: OJUYFGQEMPENCE-DPKHZRJYSA-N
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Description

Quinovic acid is a natural triterpenoid isolated from the herbs of Mitragyna rotundifolia . It is a crystalline triterpene acid . It has been found to strongly suppress the growth and viability of human breast and lung cancer cells .


Molecular Structure Analysis

This compound has the molecular formula C30H46O5 . It contains 85 bonds in total, including 39 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 six-membered rings, 4 ten-membered rings, 2 carboxylic acids (aliphatic), 3 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The specific physical properties such as melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Microbial Biotransformation

Quinovic acid glycosides undergo microbial deglycosylation, converting their structure from ursane to oleanane triterpene skeleton. This transformation, executed by microbes like Nocardia sp., is a significant biochemical process, revealing the potential of this compound in biotechnological applications (Cheng et al., 2004).

Pharmacological Properties

This compound shows notable pharmacological properties. Compounds derived from this compound exhibited significant inhibitory activity against snake venom phosphodiesterase-I (Mostafa et al., 2006). Additionally, this compound glycosides, along with the alkaloid cadambine acid, demonstrated strong antileishmanial activity, highlighting their potential in treating parasitic infections (Di Giorgio et al., 2006).

Chemical Analysis

Chemical analysis of plant species like Zygophyllum melongena and Zygophyllum fabago has led to the identification of this compound glycosides. These discoveries contribute to understanding the chemical composition of these plants and their potential medicinal uses (Ganbaatar et al., 2016); (Khan et al., 2010).

Metabolic Studies

Metabolic studies of this compound glycoside by Streptomyces griseus reveal potential for creating new bio-active derivatives, suggesting the use of this compound in developing novel therapeutic agents (Cheng et al., 2006).

Antifungal and Antimicrobial Activity

This compound derivatives have been investigated for their antifungal and antimicrobial properties. Uncaria tomentosa, which contains this compound glycosides, demonstrated significant antifungal activity against resistant non-albicans Candida isolates (Moraes et al., 2015).

Inhibition of Advanced Glycation End-Products

Studies on Tamarindus indica and Mitragyna inermis extracts, containing this compound glycosides, have shown their ability to inhibit the formation of advanced glycation end-products, which are significant in the management of diabetes mellitus (Ouédraogo et al., 2023).

Cytotoxicity and Cancer Research

This compound and its derivatives have been studied for their cytotoxicity and potential anti-cancer properties. Research indicates that these compounds may have varying degrees of cytotoxic effects, useful in cancer research and potentially in therapy (Tapondjou et al., 2002).

Safety and Hazards

Quinovic acid should be handled with care to avoid contact with eyes, skin, and clothing. It should not be ingested or inhaled. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

Future Directions

Based on the anticancer effects of Quinovic acid, it is proposed that this compound in combination with Apo2L/TRAIL can be further investigated as a novel therapeutic approach for breast and lung cancers .

properties

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUYFGQEMPENCE-DPKHZRJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963591
Record name 3-Hydroxyurs-12-ene-27,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

465-74-7
Record name Quinovic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinovic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyurs-12-ene-27,28-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINOVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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